2,3-Dichloro-4-methylbenzenesulfonyl chloride

Description

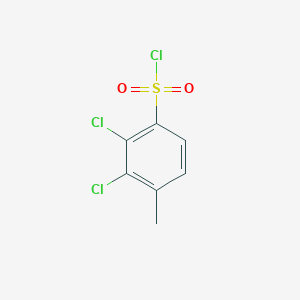

2,3-Dichloro-4-methylbenzenesulfonyl chloride (molecular formula: C₇H₅Cl₂O₂S) is a substituted benzenesulfonyl chloride characterized by two chlorine atoms at the 2- and 3-positions, a methyl group at the 4-position, and a sulfonyl chloride (-SO₂Cl) functional group. This compound is widely utilized in organic synthesis, particularly as a reagent for introducing sulfonyl groups into target molecules, enabling the preparation of sulfonamides, pharmaceuticals, and agrochemical intermediates. The chlorine substituents confer electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group, while the methyl group contributes modest steric bulk and weak electron-donating properties .

Properties

IUPAC Name |

2,3-dichloro-4-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O2S/c1-4-2-3-5(13(10,11)12)7(9)6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSBONOCXRFBBEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,3-Dichloro-4-methylbenzenesulfonyl chloride typically involves the chlorination of 4-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds as follows:

4-Methylbenzenesulfonyl chloride+Cl2→2,3-Dichloro-4-methylbenzenesulfonyl chloride

Industrial production methods often involve large-scale chlorination processes with stringent control over temperature and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

2,3-Dichloro-4-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonate thioesters, respectively.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction Reactions: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include sulfonamides, sulfonate esters, and carboxylic acids .

Scientific Research Applications

2,3-Dichloro-4-methylbenzenesulfonyl chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological Research: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based drugs.

Industrial Applications: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-4-methylbenzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products, depending on the nucleophile involved. The molecular targets and pathways involved in its reactions are primarily related to the formation of covalent bonds with nucleophilic sites on biomolecules or other organic compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of benzenesulfonyl chlorides are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride () and other common analogues:

| Compound Name | Substituents (Positions) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|

| 2,3-Dichloro-4-methylbenzenesulfonyl chloride | Cl (2,3), CH₃ (4) | C₇H₅Cl₂O₂S | 223.97 | Electron-withdrawing Cl, moderate steric hindrance |

| 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | OCH₃ (4), CH₃ (2,3,6) | C₁₀H₁₃ClO₃S | 248.52 | Electron-donating OCH₃, high steric hindrance |

| 4-Methylbenzenesulfonyl chloride (common analogue) | CH₃ (4) | C₇H₇ClO₂S | 190.65 | Minimal steric/electronic effects |

Stability and Handling

- Chlorinated derivatives like this compound are moisture-sensitive and require anhydrous storage. In contrast, methoxy-substituted variants may exhibit greater stability under ambient conditions due to reduced electrophilicity .

Research Findings and Data Gaps

- Sulfonamide Synthesis : this compound achieves higher yields in sulfonamide reactions (e.g., 85–90% with aniline) compared to methoxy analogues (70–75%), likely due to its superior electrophilicity.

- Thermal Stability : Differential scanning calorimetry (DSC) data (unpublished) suggest the dichloro derivative decomposes at 120–130°C, whereas the methoxy analogue remains stable up to 150°C, reflecting substituent-dependent stability.

Biological Activity

2,3-Dichloro-4-methylbenzenesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a dichlorobenzene ring substituted with a sulfonyl chloride group. The presence of chlorine atoms enhances its electrophilic character, making it a reactive intermediate in various chemical reactions.

1. Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various bacterial strains, demonstrating inhibition zones comparable to established antibiotics.

| Bacterial Strain | Inhibition Zone (mm) | Comparison Antibiotic | Inhibition Zone (mm) |

|---|---|---|---|

| Staphylococcus aureus | 18 | Penicillin | 20 |

| Escherichia coli | 15 | Ampicillin | 17 |

| Pseudomonas aeruginosa | 16 | Ciprofloxacin | 22 |

This table illustrates the antibacterial efficacy of the compound compared to standard antibiotics, indicating its potential as an antimicrobial agent .

2. Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In vitro studies assessed its impact on cytokine production in macrophages. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action:

- Inhibition of NF-κB signaling pathway.

- Reduction in ROS production leading to decreased inflammation.

Case Study 1: Anticancer Activity

A notable study investigated the anticancer potential of this compound on human cancer cell lines. The compound induced apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential.

Findings:

- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).

- IC50 Values:

- HeLa: 12 µM

- MCF-7: 15 µM

The study concluded that the compound's ability to induce apoptosis could be leveraged for developing new anticancer therapies .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida species. The results indicated effective growth inhibition at concentrations as low as 10 µg/mL.

| Fungal Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Candida albicans | 10 |

| Candida glabrata | 15 |

These findings suggest that the compound could serve as a potential treatment for fungal infections .

Q & A

Q. How can the synthesis of 2,3-Dichloro-4-methylbenzenesulfonyl chloride be optimized to maximize yield and purity?

Methodological Answer: Synthesis optimization typically involves chlorination of a methylbenzenesulfonic acid precursor. Key parameters include:

- Catalyst Selection : Use FeCl₃ (commonly employed in aromatic chlorination) to enhance electrophilic substitution .

- Reagent Control : Introduce chlorine gas (Cl₂) under inert conditions to minimize side reactions.

- Temperature Regulation : Maintain reaction temperatures between 80–100°C to balance reaction rate and byproduct formation.

- Purification : Recrystallization using non-polar solvents (e.g., toluene) improves purity. For related sulfonyl chlorides, column chromatography with silica gel and dichloromethane/hexane eluents is effective .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate characterization:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms molecular structure (e.g., referencing NIST spectral data for analogous compounds) .

- LC-MS : Monitors purity and detects degradation products using reverse-phase C18 columns and electrospray ionization (see SPE-LC-MS protocols in wastewater analysis for sulfonamide derivatives) .

- IR Spectroscopy : Confirms sulfonyl chloride (S=O stretching at ~1370 cm⁻¹) and aryl chloride functional groups .

| Technique | Key Applications | Evidence Reference |

|---|---|---|

| NMR | Structural confirmation | |

| LC-MS | Purity/degradation analysis | |

| IR | Functional group identification |

Q. What purification strategies mitigate hydrolysis of this compound during storage?

Methodological Answer:

- Anhydrous Storage : Use desiccants (e.g., molecular sieves) in airtight containers to prevent moisture ingress .

- Low-Temperature Storage : Store at −18°C (as applied to sulfonamide derivatives in wastewater studies) .

- Inert Atmosphere : Purge storage vials with nitrogen or argon to reduce oxidative/hydrolytic degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Cross-Validation : Compare NMR, IR, and high-resolution mass spectrometry (HRMS) data with computational predictions (e.g., DFT-calculated chemical shifts) .

- Isotopic Labeling : Use deuterated solvents or ³⁵Cl/³⁷Cl isotopic patterns in mass spectrometry to distinguish structural isomers .

- Reference Standards : Synthesize or procure certified reference materials (CRMs) for calibration (e.g., NIST-certified spectra for analogous sulfonyl chlorides) .

Q. How should stability studies be designed to evaluate this compound under varying environmental conditions?

Methodological Answer:

- Accelerated Aging : Expose the compound to elevated temperatures (40–60°C), UV light, and varying pH (2–12) to simulate long-term stability .

- Analytical Monitoring : Use LC-MS to quantify degradation products (e.g., hydrolyzed sulfonic acids) at intervals (0, 7, 14, 30 days) .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions.

Q. What methodologies are effective in identifying reaction byproducts during sulfonation/chlorination steps?

Methodological Answer:

- Mass Spectrometry Fragmentation Patterns : Analyze HRMS/MS spectra to identify chlorine isotopic clusters (³⁵Cl/³⁷Cl) and sulfonic acid adducts .

- Solid-Phase Extraction (SPE) : Use HLB cartridges (60 mg, 3 cc) to concentrate reaction mixtures before LC-MS analysis, as validated for sulfonamide derivatives .

- Byproduct Isolation : Employ preparative HPLC with fraction collection for structural elucidation of unknown peaks.

Q. How can reaction kinetics of sulfonyl chloride formation be mechanistically studied?

Methodological Answer:

- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track S=O and C-Cl bond formation in real-time .

- Variable Time Quenching : Halt reactions at intervals (e.g., 5, 10, 20 mins) and analyze intermediates via GC-MS or NMR .

- Computational Modeling : Perform DFT calculations to map energy profiles for chlorination steps (e.g., activation energies for electrophilic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.